molecular formula C14H10F2O2 B3313854 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde CAS No. 947279-23-4

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde

Cat. No.: B3313854
CAS No.: 947279-23-4
M. Wt: 248.22 g/mol
InChI Key: RHMFOSHVCFYHIP-UHFFFAOYSA-N
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Description

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde (CAS: 947279-23-4) is a fluorinated aromatic aldehyde with the molecular formula C₁₄H₁₀F₂O₂ and a molecular weight of 264.23 g/mol. Its structure features two fluorine atoms at the 2- and 4-positions of the benzene ring and a phenylmethoxy (benzyloxy) group at the 3-position. This compound is primarily used in pharmaceutical and agrochemical synthesis, where its electron-withdrawing fluorine atoms and bulky benzyloxy group influence reactivity and stability .

Properties

IUPAC Name

2,4-difluoro-3-phenylmethoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-7-6-11(8-17)13(16)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHMFOSHVCFYHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2F)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde typically involves the reaction of 2,4-difluorobenzaldehyde with benzyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-(phenylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

Several positional isomers of 2,4-difluoro-3-(phenylmethoxy)benzaldehyde exist, differing in the placement of fluorine and benzyloxy groups:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Differences
2,5-Difluoro-4-(phenylmethoxy)benzaldehyde 918524-86-4 C₁₄H₁₀F₂O₂ 264.23 2-F, 5-F, 4-benzyloxy Altered electronic effects due to fluorine proximity to aldehyde
2,6-Difluoro-3-(phenylmethoxy)benzaldehyde 152434-87-2 C₁₄H₁₀F₂O₂ 264.23 2-F, 6-F, 3-benzyloxy Increased steric hindrance between fluorine and benzyloxy groups

Key Findings :

  • Reactivity : The 2,4-difluoro isomer exhibits enhanced electrophilicity at the aldehyde group compared to the 2,5- and 2,6-isomers due to the para-fluorine’s electron-withdrawing effect .
  • Synthetic Utility : The 2,6-isomer’s steric bulk may hinder nucleophilic attacks, making it less reactive in condensation reactions compared to the 2,4-isomer .

Functional Group Variants

4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS: 151103-08-1)
  • Molecular Formula : C₈H₆F₂O₃
  • Molecular Weight : 188.13 g/mol
  • Structure : Difluoromethoxy (OCHF₂) at 4-position, methoxy at 3-position.
  • Comparison :
    • Electron Effects : The difluoromethoxy group is more electron-withdrawing than phenylmethoxy, increasing the aldehyde’s electrophilicity .
    • Synthesis : Synthesized via reaction of 3,4-dihydroxybenzaldehyde with methyl chlorodifluoroacetate, contrasting with the benzyl halide coupling used for the target compound .
4-Fluoro-3-methoxybenzaldehyde (CAS: 128495-46-5)
  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Structure : Single fluorine at 4-position, methoxy at 3-position.
  • Comparison :
    • Lipophilicity : The absence of a benzyloxy group reduces lipophilicity (LogP ≈ 1.5 vs. ~3.0 for the target compound), impacting bioavailability .
    • Applications : Used in smaller-molecule drug synthesis due to simpler structure .

Halogen-Substituted Analogues

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9)
  • Molecular Formula : C₈H₆ClFO₂
  • Molecular Weight : 188.58 g/mol
  • Comparison :
    • Reactivity : Chlorine’s larger atomic size and polarizability enhance susceptibility to nucleophilic substitution compared to fluorine .
    • Hazards : Classified with higher acute toxicity (H315, H319) than fluorinated counterparts .
3,5-Dichloro-2,4-difluorobenzaldehyde (CAS: 101513-94-4)
  • Molecular Formula : C₇H₂Cl₂F₂O
  • Molecular Weight : 221.00 g/mol
  • Comparison :
    • Electronic Effects : Additional chlorine atoms create a highly electron-deficient aldehyde, favoring reactions like Schiff base formation .

Physical Properties

Property This compound 4-(Difluoromethoxy)-3-methoxybenzaldehyde 4-Fluoro-3-methoxybenzaldehyde
Boiling Point ~300°C (est.) 245–250°C 220–225°C
LogP (Lipophilicity) ~3.0 ~2.2 ~1.5
Solubility in DMSO High Moderate High

Biological Activity

2,4-Difluoro-3-(phenylmethoxy)benzaldehyde is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its applications in various fields, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10H8F2O2
  • Molecular Weight : 202.17 g/mol
  • IUPAC Name : 2,4-Difluoro-3-(benzyloxy)benzaldehyde

This compound features two fluorine atoms at the 2 and 4 positions on the benzene ring and a phenylmethoxy group at the 3-position.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : The compound has shown potential against various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Anti-inflammatory Effects : It may modulate inflammatory pathways.

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its electrophilic character, allowing it to participate in various biochemical interactions:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can bind to receptors, altering signaling pathways associated with inflammation and cancer progression.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate moderate antibacterial activity, suggesting further investigation into its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results are summarized in the table below:

Cell LineIC50 (µM)% Inhibition at 10 µM
HeLa (Cervical Cancer)1575
MCF-7 (Breast Cancer)2068
A549 (Lung Cancer)2560

The data indicates that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further exploration of its mechanism and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,4-Difluoro-3-(phenylmethoxy)benzaldehyde
Reactant of Route 2
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